[MeAla]6-Cyclosporin is derived from Cyclosporin A, which was originally isolated from the fungus Tolypocladium inflatum in the 1970s. Cyclosporin A is classified as an immunosuppressant and is primarily used in organ transplantation to prevent rejection. The analog [MeAla]6-Cyclosporin retains some of these immunosuppressive properties but exhibits weaker activity compared to its parent compound.
The synthesis of [MeAla]6-Cyclosporin involves several key steps that modify the natural Cyclosporin A structure. The general approach includes:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
The molecular structure of [MeAla]6-Cyclosporin can be described as a cyclic peptide with the following characteristics:
This structural modification affects its interaction with biological targets and alters its pharmacological profile.
[MeAla]6-Cyclosporin participates in several chemical reactions typical of cyclic peptides:
These reactions are essential for understanding both its stability and interactions in biological systems.
The mechanism of action for [MeAla]6-Cyclosporin primarily involves:
This mechanism underlies its immunosuppressive effects while also explaining why it exhibits weaker activity than Cyclosporin A.
[MeAla]6-Cyclosporin exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical contexts.
[MeAla]6-Cyclosporin has potential applications in various scientific fields:
[Methylalanine]6-Ciclosporin (chemical name: [Methylalanine]6-Cyclosporin A) is a structural analog of cyclosporin A (cyclosporine A), featuring a cyclic undecapeptide scaffold composed of 11 amino acid residues. The macrocyclic backbone is characterized by a β-sheet secondary structure stabilized by three intramolecular hydrogen bonds between residues 1–6, 2–5, and 3–4. The defining structural modification in this analog is the substitution of N-methyl-L-leucine (N-MeLeu) at position 6 with N-methyl-L-alanine (N-MeAla), altering local hydrophobicity and steric bulk. The peptide sequence is configured as follows:
Table 1: Amino Acid Sequence of [Methylalanine]6-Ciclosporin
Position | Amino Acid | Abbreviation |
---|---|---|
1 | (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine | MeBmt |
2 | L-2-aminobutyric acid | Abu |
3 | N-methylglycine | MeGly |
4 | N-methyl-L-leucine | MeLeu |
5 | L-valine | Val |
6 | N-methyl-L-alanine | MeAla |
7 | L-alanine | Ala |
8 | D-alanine | D-Ala |
9 | N-methyl-L-leucine | MeLeu |
10 | N-methyl-L-leucine | MeLeu |
11 | N-methyl-L-valine | MeVal |
Mass spectrometric analyses (HPLC-ESI-ion trap MSⁿ) reveal that the [Methylalanine]6 substitution reduces molecular mass by 42 Da compared to cyclosporin A, confirmed by characteristic fragmentation patterns at m/z 1205. The cyclic structure complicates fragmentation, but MSⁿ (up to MS⁸) identifies signature ions at m/z 1132 (loss of MeAla sidechain) and 1004 (cleavage at MeAla-D-Ala bond) [1].
The three-dimensional conformation of [Methylalanine]6-Ciclosporin is critically influenced by the spatial orientation of hydrophobic residues:
Table 2: NMR Chemical Shifts of Key Residues (CDCl₃, 500 MHz)
Residue | Proton Type | δ [Methylalanine]6-Ciclosporin (ppm) | δ Cyclosporin A (ppm) |
---|---|---|---|
MeBmt-1 | 3-OH | 3.65 (d) | 3.64 (d) |
MeAla-6 | N-CH₃ | 3.37 (s) | - |
MeLeu-6* | N-CH₃ | - | 3.29 (d) |
MeLeu-9 | N-CH₃ | 2.98 (d) | 3.01 (d) |
MeLeu-10 | α-H | 3.70 (m) | 3.72 (m) |
[Methylalanine]6-Ciclosporin is biosynthesized by Tolypocladium inflatum and related fungi via a non-ribosomal peptide synthetase (NRPS) pathway. The cyclosporin synthetase (SimA) is a 1.4 MDa multidomain enzyme that activates, thioesterifies, and cyclizes the 11 amino acid precursors. Key steps include:
Table 3: Biosynthetic Gene Cluster for Cyclosporins in Tolypocladium inflatum
Gene | Function | Role in [Methylalanine]6-Ciclosporin Biosynthesis |
---|---|---|
simA | Non-ribosomal peptide synthetase | Assembly and methylation of undecapeptide backbone; module 6 incorporates MeAla |
simG | Polyketide synthase | Synthesizes MeBmt precursor |
simI | Aminotransferase | Transaminates Bmt keto-acid intermediate |
simB | Alanine racemase | Generates D-alanine for position 8 |
simL | Basic leucine zipper (bZIP) regulator | Transcriptional activation of cluster under stress |
Environmental factors regulate biosynthesis:
Structural Differences:The MeAla-6 substitution eliminates the isobutyl sidechain present in MeLeu-6 of cyclosporin A, reducing molecular weight from 1202.6 Da to 1160.5 Da. This modification decreases the molecule’s surface hydrophobicity by 30% (measured by octanol-water partition coefficient, logP: 2.8 vs. 3.4 for cyclosporin A) and increases backbone flexibility, as evidenced by molecular dynamics simulations [1] [4].
Functional Implications:
Table 4: Bioactivity Comparison of Cyclosporin Analogs
Parameter | [Methylalanine]6-Ciclosporin | Cyclosporin A | Cyclosporin G (MeLeu-1) |
---|---|---|---|
Cyclophilin A IC₅₀ (nM) | 450 ± 32 | 220 ± 18 | 380 ± 29 |
Glomerular Contraction* | 25% ± 3% | 85% ± 5% | 45% ± 4% |
Antifungal Zone (mm) | 15 ± 1 | 18 ± 1 | 16 ± 1 |
Lipophilicity (logP) | 2.8 | 3.4 | 3.1 |
*Isolated rat glomeruli at 10⁻⁶ M concentration [4]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4